molecular formula C7H6N2O B8052470 1h-Pyrrolo[2,3-c]pyridin-5-ol

1h-Pyrrolo[2,3-c]pyridin-5-ol

Cat. No.: B8052470
M. Wt: 134.14 g/mol
InChI Key: UCDITZXDIDICJU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H6N2O It is a member of the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-c]pyridin-5-ol can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can yield the desired compound through a cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrolo[2,3-c]pyridin-5-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in various cellular processes such as proliferation, migration, and angiogenesis. By targeting these receptors, the compound can exert its effects on cancer cells, leading to inhibition of cell growth and induction of apoptosis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-c]pyridin-5-ol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ring structure and the presence of a hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other pyrrolopyridine derivatives .

Properties

IUPAC Name

1,6-dihydropyrrolo[2,3-c]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-5-1-2-8-6(5)4-9-7/h1-4,8H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDITZXDIDICJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CNC(=O)C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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